molecular formula C18H19ClN2O5S B2746345 5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide CAS No. 922005-02-5

5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide

Cat. No. B2746345
CAS RN: 922005-02-5
M. Wt: 410.87
InChI Key: XEUWEEUPFNXOOP-UHFFFAOYSA-N
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Description

5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O5S and its molecular weight is 410.87. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Bioorganic Chemistry Applications

  • The synthesis of polycyclic [1,4]oxazepine-based primary sulfonamides, which exhibit strong inhibition of therapeutically relevant human carbonic anhydrases, highlights the importance of the primary sulfonamide group in facilitating ring-forming cascades. This process leads to the construction of complex molecules with potential therapeutic applications (Sapegin et al., 2018).

Photodynamic Therapy and Cancer Treatment

  • New zinc phthalocyanine derivatives substituted with benzenesulfonamide groups have been synthesized and characterized for their spectroscopic, photophysical, and photochemical properties. These derivatives exhibit high singlet oxygen quantum yields, making them promising candidates for Type II photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Antimicrobial and Antifungal Activities

  • Novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds have been designed, synthesized, and evaluated for their in vitro activity against Gram-positive and Gram-negative bacteria, fungi, and various Mycobacterium species. Some derivatives exhibited significant antimicrobial activity, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Krátký et al., 2012).

Enzyme Inhibition for Therapeutic Applications

  • Synthesis and characterization of quinazoline derivatives, including sulfonamide derivatives, were undertaken to explore their diuretic, antihypertensive, and anti-diabetic potential. Some compounds showed significant activity, underscoring the therapeutic potential of sulfonamide derivatives in treating cardiovascular and metabolic disorders (Rahman et al., 2014).

properties

IUPAC Name

5-chloro-N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-2-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O5S/c1-18(2)10-26-14-7-5-12(9-13(14)20-17(18)22)21-27(23,24)16-8-11(19)4-6-15(16)25-3/h4-9,21H,10H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEUWEEUPFNXOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)OC)NC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzenesulfonamide

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